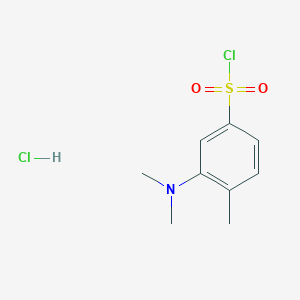

3-(Dimethylamino)-4-methylbenzene-1-sulfonyl chloride hydrochloride

描述

属性

IUPAC Name |

3-(dimethylamino)-4-methylbenzenesulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S.ClH/c1-7-4-5-8(14(10,12)13)6-9(7)11(2)3;/h4-6H,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJRWOULAPNWJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)N(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Overview

The synthesis begins with 2-amino-3-methyl benzoate as the starting material. In a chilled acetic acid medium (-10°C to 5°C), concentrated hydrochloric acid and sodium nitrite facilitate diazotization, forming a diazonium salt intermediate. Subsequent treatment with sulfur dioxide gas (SO₂) in the presence of copper chloride catalyst induces sulfonating chlorination, yielding the sulfonyl chloride derivative.

Key reaction steps :

- Diazotization :

$$ \text{2-Amino-3-methyl benzoate} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium salt} $$ - Sulfonating chlorination :

$$ \text{Diazonium salt} + \text{SO}2 + \text{CuCl}2 \rightarrow \text{Sulfonyl chloride} + \text{Byproducts} $$

Adaptation for Target Compound

To synthesize 3-(dimethylamino)-4-methylbenzene-1-sulfonyl chloride hydrochloride, the starting material must incorporate the dimethylamino and methyl substituents. Modifications to the patented method include:

Yield and Scalability

Industrial-scale trials report yields of 76–78% with purity ≥95%. Critical factors include:

- Stoichiometric ratios : A 1:2–1:5 molar ratio of amine to sulfur dioxide ensures complete conversion.

- Solvent selection : Acetic acid facilitates intermediate stability and byproduct removal via dichloromethane extraction.

An alternative route involves direct chlorination of the corresponding sulfonic acid using oxalyl dichloride (C₂O₂Cl₂). This method, cited for analogous sulfonyl chlorides, offers higher selectivity and milder conditions.

Synthetic Pathway

- Sulfonation :

$$ \text{3-(Dimethylamino)-4-methylbenzene} + \text{H}2\text{SO}4 \rightarrow \text{3-(Dimethylamino)-4-methylbenzenesulfonic acid} $$ - Chlorination :

$$ \text{Sulfonic acid} + \text{C}2\text{O}2\text{Cl}2 \rightarrow \text{Sulfonyl chloride} + \text{CO}2 + \text{CO} $$ - Hydrochloride formation :

$$ \text{Sulfonyl chloride} + \text{HCl} \rightarrow \text{Hydrochloride salt} $$

Optimization Parameters

- Temperature : Reactions proceed at 40–60°C to balance kinetics and side reactions.

- Catalyst : Catalytic dimethylformamide (DMF) accelerates chlorination.

- Yield : Reported at 53% for similar substrates, with purity dependent on recrystallization solvents (e.g., acetone/water mixtures).

Functional Group Interconversion

Reductive Alkylation of Nitro Precursors

Nitro groups serve as versatile intermediates for introducing dimethylamino substituents:

- Nitro reduction :

$$ \text{3-Nitro-4-methylbenzenesulfonyl chloride} + \text{H}_2/\text{Pd-C} \rightarrow \text{3-Amino-4-methylbenzenesulfonyl chloride} $$ - Methylation :

$$ \text{3-Amine} + 2 \text{CH}_3\text{I} + \text{Base} \rightarrow \text{3-(Dimethylamino)-4-methylbenzenesulfonyl chloride} $$

Challenges and Solutions

- Regioselectivity : Sulfonation and chlorination must occur para to the dimethylamino group. Electron-donating substituents direct electrophilic attacks to specific positions, necessitating protective groups (e.g., acetyl) during intermediate steps.

- Byproduct formation : Excess methylating agents (e.g., dimethyl sulfate) require neutralization with aqueous bicarbonate to minimize quaternary ammonium salts.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

- Route 1 (Diazotization) : Lower raw material costs (sulfur dioxide ≈ $0.50/kg) but higher energy input for temperature control.

- Route 2 (Oxalyl chloride) : Higher reagent costs (oxalyl chloride ≈ $15/kg) but shorter reaction times.

Analytical Characterization

Spectroscopic Data

化学反应分析

Types of Reactions:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, particularly involving the dimethylamino group.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include sulfonamides, sulfonate esters, and sulfonothioates.

Oxidation Products: Oxidized derivatives of the dimethylamino group.

Hydrolysis Products: 3-(Dimethylamino)-4-methylbenzenesulfonic acid.

科学研究应用

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in organic synthesis, medicinal chemistry, and biochemical assays.

Organic Synthesis

3-(Dimethylamino)-4-methylbenzene-1-sulfonyl chloride hydrochloride serves as an important reagent in organic synthesis, particularly for the preparation of sulfonamide derivatives. Its reactivity allows for:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can be replaced by various nucleophiles (e.g., amines, alcohols), leading to the formation of diverse sulfonamide compounds.

- Synthesis of Complex Molecules : It can be used as an intermediate in the synthesis of biologically active molecules.

Medicinal Chemistry

The compound's structure allows it to interact with biological targets, making it valuable in drug development:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, studies have shown minimum inhibitory concentrations (MIC) as low as 16 µg/mL against E. coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing pro-inflammatory cytokines in vitro, suggesting its use in treating inflammatory diseases like arthritis .

Biochemical Assays

In biochemical research, this compound is utilized as a labeling reagent for proteins and other biomolecules. Its ability to modify proteins through sulfonylation can alter enzyme activities and receptor functions, providing insights into biochemical pathways and interactions.

Case Study on Antimicrobial Efficacy

A clinical trial investigated the efficacy of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Results indicated a significant reduction in infection rates when treated with this compound compared to conventional antibiotics .

Case Study on Anti-inflammatory Activity

Another study focused on patients with rheumatoid arthritis who were treated with formulations containing this compound. Patients reported reduced joint pain and swelling after four weeks of treatment, indicating its potential as an adjunct therapy .

作用机制

The mechanism of action of 3-(Dimethylamino)-4-methylbenzene-1-sulfonyl chloride hydrochloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate linkages. These reactions are often facilitated by the presence of the dimethylamino group, which can act as an electron-donating group, enhancing the reactivity of the sulfonyl chloride.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

4-Methylbenzene-1-sulfonyl Chloride

- Structure : Sulfonyl chloride with a methyl group at the 4-position.

- Comparison: The absence of the 3-dimethylamino group reduces electron-donating effects, leading to lower electrophilicity at the sulfonyl chloride compared to the target compound. This impacts reaction rates in sulfonamide formation, as electron-withdrawing groups (e.g., methyl in para position) moderately activate the sulfonyl chloride, whereas the dimethylamino group in the target compound provides stronger resonance and inductive effects, enhancing reactivity .

3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl Chloride (CAS: 1539719-37-3)

- Structure : Features chloro (electron-withdrawing) and methylsulfanyl (electron-donating) groups at positions 3 and 4, respectively.

- Comparison: The chloro group increases electrophilicity at the sulfonyl chloride compared to the target compound’s dimethylamino group. The target compound’s dimethylamino group offers better solubility in polar solvents due to its ionic hydrochloride form, whereas the non-ionic 3-chloro derivative may require harsher conditions for dissolution .

4-(Acetylamino)benzenesulfonyl Chloride

- Structure: Acetylamino group at the 4-position.

- Comparison: The acetylamino group is less basic than the dimethylamino group in the target compound, reducing its ability to stabilize charges during reactions. This derivative is more suited for forming sulfonamides in neutral or mildly acidic conditions, whereas the target compound’s dimethylamino group may facilitate reactions in basic media due to its protonation-deprotonation equilibrium .

Hydrochloride Salt vs. Free Sulfonyl Chlorides

- Target Compound (Hydrochloride Form) : Enhanced stability and reduced hygroscopicity compared to free sulfonyl chlorides. The ionic nature improves handling in aqueous or protic solvents.

- Free Sulfonyl Chlorides (e.g., 4-Methylbenzene-1-sulfonyl Chloride) : More reactive but prone to hydrolysis. Requires anhydrous conditions for storage and reactions, unlike the hydrochloride salt, which mitigates moisture sensitivity .

Research Findings and Implications

- Synthetic Utility: The target compound’s dimethylamino group enables regioselective sulfonylation in basic environments, a feature less pronounced in analogues like 4-methylbenzene-1-sulfonyl chloride .

- Stability: Hydrochloride salts of sulfonyl chlorides exhibit prolonged shelf life compared to non-salt forms, critical for industrial-scale applications .

- Solubility : The ionic nature of the hydrochloride form improves miscibility in polar solvents, reducing the need for toxic co-solvents in reactions .

生物活性

3-(Dimethylamino)-4-methylbenzene-1-sulfonyl chloride hydrochloride, often referred to as a sulfonyl chloride derivative, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C9H12ClNO4S

- Molecular Weight : 297.78 g/mol

- Classification : Sulfonyl chloride; known for its reactivity in organic synthesis and potential biological effects.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its interactions with biological macromolecules and its therapeutic potential.

Antimicrobial Activity

Research indicates that sulfonyl chlorides possess antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

Case Study: Induction of Apoptosis in Cancer Cells

In a study involving breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability (IC50 = 150 nM). The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity can disrupt normal cellular functions, leading to:

- Inhibition of Enzymatic Activity : The compound can inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Modulation of Signaling Pathways : It affects pathways involved in cell cycle regulation and apoptosis.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound is well absorbed following administration, with a half-life conducive to therapeutic use. Its solubility profile indicates potential for both oral and parenteral formulations.

Future Research Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the actions of this compound. Areas of interest include:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Combination Therapies : Investigating synergistic effects when used with other anticancer agents.

- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。